

Technical Support Center: (R)-MRT199665 In Vivo Toxicity Minimization

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Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor **(R)-MRT199665** in vivo. The information is designed to help anticipate and mitigate potential toxicities during preclinical experiments.

Disclaimer: Direct in vivo toxicity data for **(R)-MRT199665** is limited in publicly available literature. The guidance provided below is based on findings from related compounds, such as other Salt-Inducible Kinase (SIK) inhibitors, and general best practices for in vivo studies with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of **(R)-MRT199665**?

(R)-MRT199665 is an isomer of MRT199665, a potent and ATP-competitive inhibitor of Microtubule Affinity-Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families.[\[1\]](#)[\[2\]](#)

Q2: Are there any published in vivo studies using **(R)-MRT199665** or its racemate, MRT199665?

While in vitro studies using MRT199665 in cell lines are available, detailed in vivo studies in animal models are not extensively published. One study utilized MRT199665 to investigate its effect on macrophage differentiation, but this was not an in vivo toxicology study.[\[3\]](#)

Q3: What are the potential on-target and off-target effects that could contribute to toxicity?

On-target toxicities could arise from the inhibition of the intended kinases (MARK, SIK, AMPK), which are involved in various physiological processes. Off-target effects on other kinases could also contribute to toxicity. For example, the related pan-SIK inhibitor GLPG3312 was also found to inhibit ABL1, ALK5, FMS, LynA, and TGF β R2 at nanomolar concentrations.[4][5]

Q4: Are there any known toxicities associated with inhibitors of the same kinase families?

- SIK Inhibitors: The pan-SIK inhibitor YKL-05-099 was reported to be "well-tolerated" in mice at doses that achieved therapeutic concentrations.[6] Another SIK2/3 inhibitor, SK-124, showed no evidence of short-term toxicity in mice.[7]
- AMPK Inhibitors: Some tyrosine kinase inhibitors that also inhibit AMPK have been associated with cardiotoxicity.[8]
- IKK ϵ /TBK1 Inhibitors: Dual inhibition of IKK ϵ /TBK1 with amlexanox has been used in vivo without reported severe toxicity in the context of kidney injury models.[9] Selective TBK1/IKK ϵ dual inhibitors have been suggested to be a safe and effective means of suppressing cancer development with potentially few side effects.[10]

Troubleshooting Guide: In Vivo Toxicity

Issue 1: No established maximum tolerated dose (MTD) for **(R)-MRT199665**.

Recommended Action:

- Dose-Range Finding Study: Initiate a pilot dose-range finding study in a small cohort of animals. Start with a low dose and escalate gradually.
- Monitor for Clinical Signs: Closely monitor animals daily for clinical signs of toxicity, including but not limited to:
 - Weight loss
 - Changes in behavior (lethargy, hyperactivity)
 - Ruffled fur

- Hunched posture
- Reduced motility
- Establish Endpoint Criteria: Define clear endpoint criteria for the study, such as a prespecified percentage of body weight loss or the appearance of severe clinical signs, at which point the animal should be euthanized.

Issue 2: Vehicle-related toxicity.

Recommended Action:

- Vehicle Selection: **(R)-MRT199665** is soluble in DMSO. For in vivo use, a common formulation involves creating a stock solution in DMSO and then diluting it in a vehicle suitable for administration (e.g., a mixture of PEG300, Tween-80, and saline).^[1]
- Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish between compound-related and vehicle-related toxicity.
- Formulation Optimization: If the vehicle itself causes adverse effects, consider alternative formulations. MedChemExpress suggests two potential in vivo formulations for MRT199665:
 - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
 - 10% DMSO, 90% (20% SBE- β -CD in Saline)^[1]

Issue 3: Unexpected adverse effects observed during the study.

Recommended Action:

- Necropsy and Histopathology: If animals are euthanized due to toxicity, perform a full necropsy and collect tissues for histopathological analysis to identify target organs of toxicity.
- Blood Chemistry and Hematology: Collect blood samples for analysis of liver enzymes, kidney function markers, and complete blood counts to assess for organ damage and hematological toxicities.

- Consider Off-Target Effects: If the observed toxicities do not align with the known functions of MARK, SIK, or AMPK, consider the possibility of off-target effects. Kinase profiling of **(R)-MRT199665** against a broad panel of kinases may provide insights.

Data on Related In Vivo Tolerability

Compound	Target(s)	Animal Model	Dose and Route	Observed Tolerability	Reference
YKL-05-099	pan-SIK inhibitor	Mice	5-20 mg/kg	"Well-tolerated doses"	[6]
SK-124	SIK2/3 inhibitor	Mice	Not specified	No evidence of short-term toxicity	[7]
Amlexanox	IKK ϵ /TBK1 inhibitor	Mice	Pretreatment	No severe toxicity reported in kidney injury models	[9]

Experimental Protocols

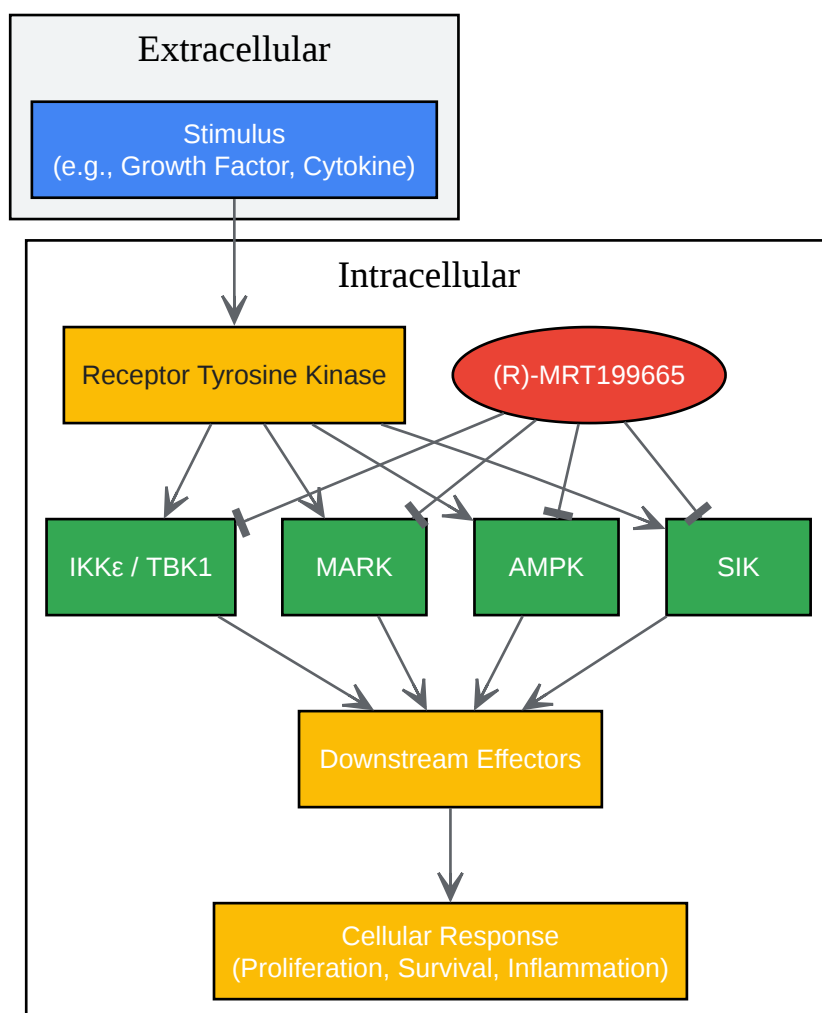
Protocol 1: General In Vivo Administration for a Kinase Inhibitor in a Xenograft Model

This protocol is a general guideline and should be adapted based on the specific experimental design and the results of a dose-range finding study. This protocol is based on methodologies used in xenograft studies with other kinase inhibitors.[\[3\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for xenograft studies with human cell lines.
- Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

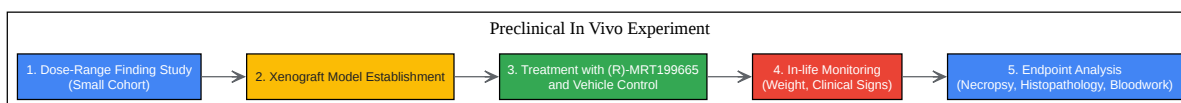
- Drug Formulation: Prepare **(R)-MRT199665** in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[1]
- Dosing: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer **(R)-MRT199665** at the predetermined dose and schedule.
- Toxicity Monitoring:
 - Measure body weight at least three times per week.
 - Perform daily clinical observations for signs of toxicity.
 - At the end of the study, collect blood for hematology and clinical chemistry, and perform a full necropsy with tissue collection for histopathology.

Visualizations



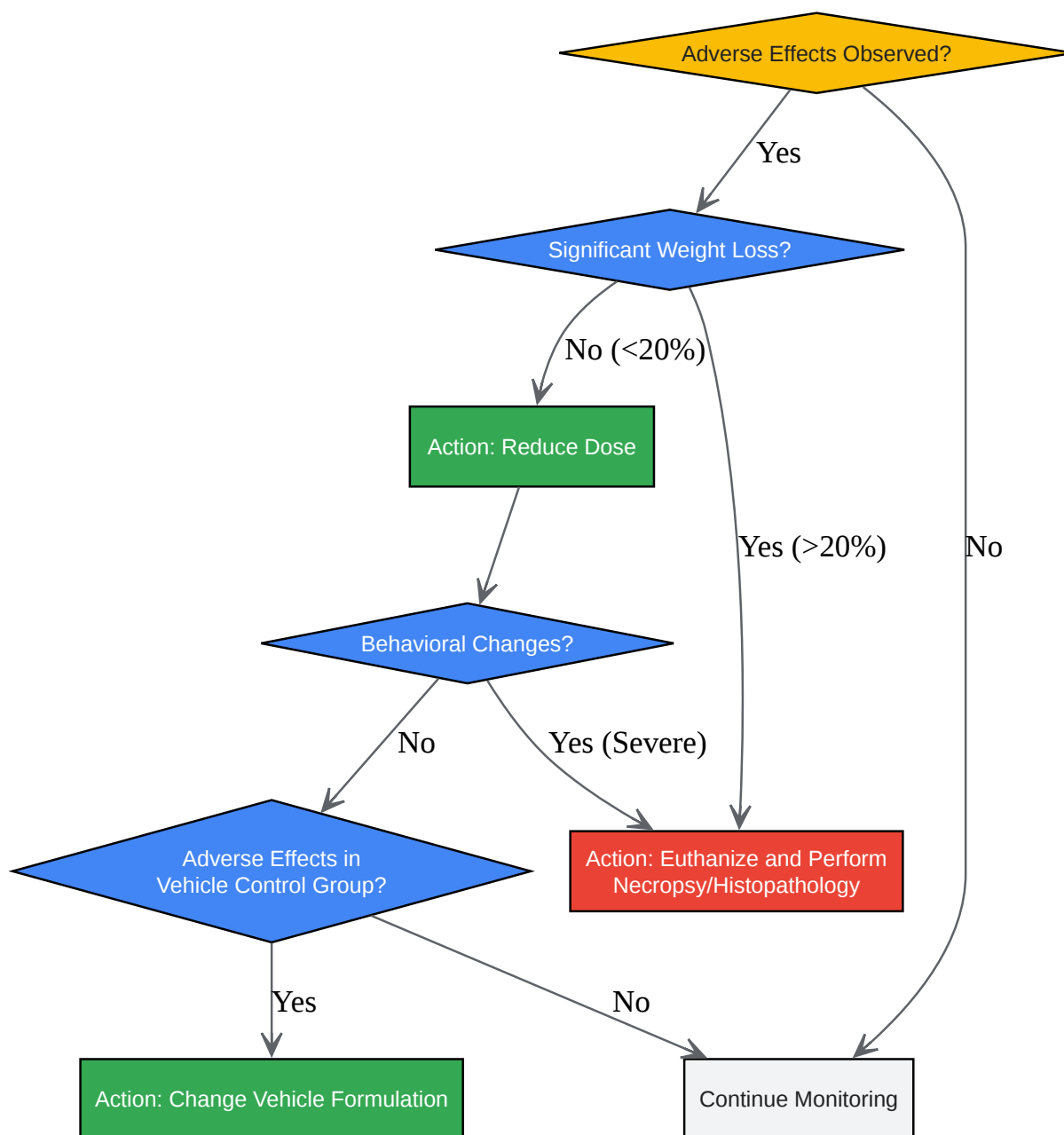
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Caption: Simplified signaling pathway showing the inhibitory action of **(R)-MRT199665**.



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Caption: General experimental workflow for in vivo studies with **(R)-MRT199665**.



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Caption: Troubleshooting decision tree for observed in vivo adverse effects.

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